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Abstract

Methoxisopropamine (MXiPr), also known as 3-MeO-2'-Oxo-PCiPr, is a novel dissociative
substance belonging to the arylcyclohexylamine class.[1] As a structural analog of
methoxetamine (MXE), it has emerged on the research chemical market, purported to possess
a pharmacological profile similar to that of ketamine and MXE.[1][2] This technical guide
provides a comprehensive overview of the currently understood pharmacological profile of
MXiPr for research purposes. Due to the limited availability of direct quantitative data for MXiPr,
this document also incorporates data from its close structural analog, methoxpropamine
(MXPr), to infer potential pharmacological activities. The primary mechanism of action is
presumed to be N-methyl-D-aspartate (NMDA) receptor antagonism.[1][3] There are anecdotal
claims of activity as a serotonin reuptake inhibitor (SRI) and as a triple reuptake inhibitor of
dopamine, norepinephrine, and serotonin, though quantitative evidence to substantiate these
claims is currently lacking in the scientific literature.[2] This guide includes available quantitative
data, detailed experimental protocols for key assays, and visualizations of relevant signaling
pathways and experimental workflows to facilitate further research into this compound.

Chemical and Physical Properties
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Property Value Reference

2-(3-methoxyphenyl)-2-
IUPAC Name (isopropylamino)cyclohexan-1-  [4][5]
one

MXiPr, Isopropyloxetamine,

Synonyms Isopropyxetamine, 3-MeO-2'- [1][4][5]
Oxo-PCiPr
Molecular Formula C16H23NO2 [41[5]
Molar Mass 261.36 g/mol [4]
Appearance Crystalline solid [5]
Pharmacodynamics

The primary mechanism of action of Methoxisopropamine is believed to be antagonism of the
NMDA receptor, a key feature of dissociative anesthetics like ketamine and phencyclidine
(PCP).[1][6] There is also speculation regarding its interaction with monoamine transporters.

NMDA Receptor Antagonism

Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor.
[3][7] This action is thought to be responsible for their dissociative, anesthetic, and
psychotomimetic effects.[6] While direct binding affinity (Ki) values for MXiPr at the NMDA
receptor are not currently available in the published literature, a study on the closely related
analog, methoxpropamine (MXPr), provides insight into its functional antagonism.

Table 2.1: Functional Activity at the NMDA Receptor
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Compound Assay Type Preparation ICs0 (UM) Reference

) Mouse dorsal
Methoxpropamin Patch-clamp

) cochlear nucleus  1.647 [819]
e (MXPr) electrophysiology
neurons
_ Mouse dorsal
Methoxetamine Patch-clamp
) cochlear nucleus  0.841 [819]
(MXE) electrophysiology
neurons
Mouse dorsal
Patch-clamp
MK-801 cochlear nucleus  0.060 [819]

electrophysiology
neurons

ICso represents the concentration of the compound that inhibits 50% of the NMDA-induced

response.
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Monoamine Transporter Interaction

There are anecdotal reports suggesting that MXiPr may act as a serotonin reuptake inhibitor

(SRI), and potentially as a triple reuptake inhibitor of dopamine (DAT), norepinephrine (NET),
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and serotonin (SERT).[2] However, quantitative binding affinity (Ki) or functional inhibition (ICso)

data for MXiPr at these transporters are not available in the peer-reviewed literature. The

structurally related compound, methoxetamine (MXE), has been shown to have affinity for the

serotonin transporter.[10]

Table 2.2: Putative Monoamine Transporter Affinity

Target Compound Ki (nM) ICs0 (NM) Reference
Methoxisopropa Data not Data not

SERT _ _ _ . -
mine (MXiPr) available available

DAT Methoxisopropa Data not Data not
mine (MXiPr) available available

NET Methoxisopropa Data not Data not
mine (MXiPr) available available
Methoxetamine

SERT 337 - [10][11]
(MXE)
Methoxetamine

DAT - 33,000 [10]
(MXE)
Methoxetamine

NET - 20,000 [10]

(MXE)

Ki represents the inhibition constant, a measure of binding affinity. ICso represents the

concentration of a drug that is required for 50% inhibition in vitro.
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Pharmacokinetics and Metabolism

Specific pharmacokinetic data for Methoxisopropamine, such as its half-life, bioavailability,
and volume of distribution, have not been reported in the scientific literature. However, studies
on the related compound, methoxpropamine (MXPr), in mice provide a potential model for its

metabolism.

Metabolism

In vivo studies of MXPr in mice have identified several phase | and phase Il metabolites.[3] The
primary metabolic pathways are expected to involve N-dealkylation, O-desmethylation, and
reduction of the cyclohexanone ring, followed by glucuronidation.[3]

Table 3.1: Identified Metabolites of Methoxpropamine (MXPr) in Mice
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Metabolite Metabolic Pathway Reference
nor-MXPr N-dealkylation [31[12]
O-desmethyl-MXPr O-desmethylation [3][12]
] Reduction of cyclohexanone
dihydro-MXPr ] [31[12]
ring

O-desmethyl-MXPr- O-desmethylation and

, o [3]112]
glucuronide Glucuronidation

Methoxisopropamine (MXiPr)

N-dealkylation
(CYP450 mediated)

[D-desmethylation Reduction

dihydro-MXiPr

Phase 1 Metabolism

@ O-desmethyl-MXiPr

[Glucuronidation

Phase II Metabolism

Glucuronide Conjugates

Click to download full resolution via product page

Experimental Protocols

The following are generalized protocols for key experiments relevant to the pharmacological
characterization of Methoxisopropamine. These should be adapted and optimized for specific

laboratory conditions.
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NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the PCP site of the NMDA
receptor.

o Objective: To determine the Ki of MXiPr for the NMDA receptor.
o Materials:

o Rat cortical membranes

o Radioligand: [3BH]JMK-801 or [3BH]TCP

o Assay buffer: 50 mM Tris-HCI, pH 7.4

o Non-specific binding control: 10 uM MK-801

o Test compound: Methoxisopropamine

o Glass fiber filters

o Scintillation fluid

e Procedure:

o

Prepare serial dilutions of MXiPr.

o In triplicate, incubate rat cortical membranes with the radioligand and either buffer (total
binding), non-specific binding control, or MXiPr at various concentrations.

o Incubate at room temperature for a specified time to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate specific binding by subtracting non-specific binding from total binding.
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o Determine the ICso value by non-linear regression of the competition binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = I1Cso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Incubate Membranes with
Radioligand and MXiPr

Rapid Filtration to Separate
Bound and Free Ligand

Wash Filters to Remove
Non-specific Binding

Scintillation Counting

Data Analysis
(Calculate ICso and Ki)

>
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Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Antagonism

This technique directly measures the effect of a compound on NMDA receptor-mediated ion
currents.

o Objective: To determine the 1Cso of MXiPr for the functional inhibition of NMDA receptors.
e Materials:

o Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293
cells).

o External solution (e.g., containing NaCl, KCl, CaClz, HEPES, glucose, glycine, and
tetrodotoxin to block voltage-gated sodium channels).

o Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgClz, HEPES,
EGTA, ATP, and GTP).

o NMDA receptor agonist (NMDA).
o Test compound: Methoxisopropamine.
o Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

e Procedure:

o

Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

o

Hold the cell at a negative membrane potential (e.g., -60 mV) to enhance the inward
current through NMDA receptors.

(¢]

Apply the NMDA receptor agonist to evoke a baseline current.

[¢]

Co-apply the agonist with increasing concentrations of MXiPr.
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o Record the inhibition of the NMDA-evoked current at each concentration of MXiPr.
o Wash out MXiPr to assess the reversibility of the block.

o Plot the percentage of current inhibition against the concentration of MXiPr and fit the data
to a concentration-response curve to determine the I1Cso.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled
monoamines into synaptosomes or cells expressing the respective transporters.

o Objective: To determine the ICso of MXiPr for the inhibition of SERT, DAT, and NET.
e Materials:
o Rat brain synaptosomes or cell lines expressing human recombinant SERT, DAT, or NET.

Radiolabeled monoamines: [3H]5-HT (for SERT), [*H]dopamine (for DAT), or
[3H]norepinephrine (for NET).

[e]

[e]

Assay buffer.

o

Selective uptake inhibitors for non-specific binding determination (e.g., fluoxetine for
SERT, GBR12909 for DAT, desipramine for NET).

o

Test compound: Methoxisopropamine.

e Procedure:

o

Prepare serial dilutions of MXiPr.

[e]

Pre-incubate the synaptosomes or cells with MXiPr or vehicle.

o

Initiate the uptake by adding the respective radiolabeled monoamine.

[¢]

Incubate for a short period at 37°C.

[¢]

Terminate the uptake by rapid filtration and washing with ice-cold buffer.
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o Measure the radioactivity of the filters by scintillation counting.
o Calculate the percentage of inhibition for each concentration of MXiPr.

o Determine the ICso value by fitting the data to a concentration-response curve.

Conclusion

Methoxisopropamine is a novel arylcyclohexylamine with a pharmacological profile that is
presumed to be dominated by NMDA receptor antagonism. While direct quantitative data for
this compound are scarce, preliminary information and data from structurally related analogs
suggest it is a potent dissociative agent. Further research is required to definitively characterize
its binding affinities and functional activities at the NMDA receptor and other potential targets,
such as monoamine transporters. The experimental protocols provided in this guide offer a
framework for researchers to conduct these necessary investigations. A thorough
understanding of the pharmacokinetics and metabolism of MXiPr is also crucial for interpreting
its in vivo effects and assessing its potential for further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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